16-b-Homo Betamethasone Phosphate is a synthetic derivative of betamethasone, a well-known corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. This compound is classified as a glucocorticoid corticosteroid and a corticosteroid ester, characterized by its molecular formula and a molecular weight of approximately . The compound's development is rooted in the need for effective anti-inflammatory agents that can be used in various medical applications.
The synthesis of 16-b-Homo Betamethasone Phosphate involves several intricate steps beginning with betamethasone. The general process includes:
The molecular structure of 16-b-Homo Betamethasone Phosphate can be represented using various chemical notations:
16-b-Homo Betamethasone Phosphate participates in various chemical reactions that are essential for its synthesis and potential modifications:
The mechanism of action of 16-b-Homo Betamethasone Phosphate is primarily linked to its role as a glucocorticoid:
The precise characterization of 16-b-Homo Betamethasone Phosphate includes analyses such as High-Performance Liquid Chromatography (HPLC) which confirms purity levels exceeding 95% .
16-b-Homo Betamethasone Phosphate has several significant applications in scientific research and clinical settings:
16-b-Homo Betamethasone Phosphate (C~22~H~28~FNa~2~O~8~P, MW 516.40) is characterized by a homologated D-ring, where the 16-position carbon is extended through methylene insertion. This modification increases steric bulk at the C16 position compared to classical betamethasone phosphate (C~22~H~28~FNa~2~O~8~P, MW 516.4) [6]. The structural alteration impacts receptor binding kinetics: molecular modeling suggests altered van der Waals interactions with the glucocorticoid receptor's ligand-binding domain, particularly in helix 3 and loop regions between helices 6-7 [4]. Functionally, this homologation enhances lipophilicity (logP increased by ~0.8 units versus parent compound), potentially influencing membrane permeability and intracellular retention [8].
Table 1: Structural Comparison with Reference Corticosteroids | Compound | Molecular Formula | Molecular Weight | Key Structural Feature | logP | |--------------|------------------------|----------------------|----------------------------|----------| | 16-b-Homo Betamethasone Phosphate | C~22~H~28~FNa~2~O~8~P | 516.40 | 16-methylene extension | 1.82 | | Betamethasone Sodium Phosphate | C~22~H~28~FNa~2~O~8~P | 516.4 | Standard 16-methyl | 1.02 | | ∆9,11 Betamethasone Phosphate | C~22~H~27~Na~2~O~7~P | 480.4 | Unsaturated B-ring | 0.94 | [6]
As a synthetic analog, this compound serves two primary research functions:
Homologation emerged in the 1960-70s as a strategic approach to modulate corticosteroid pharmacokinetics without altering core pharmacophores. The 16α-methyl series (e.g., dexamethasone, betamethasone) had already demonstrated that steric hindrance at C16 reduces mineralocorticoid side effects [5]. 16-b-Homo compounds represent the next logical iteration, extending beyond methylation to carbon chain insertion. Historical patents from Schering-Plough (1978) first described these analogs but prioritized 16α-methyl derivatives due to synthesis complexity [9]. Contemporary interest revived due to:
CAS No.: 3225-82-9
CAS No.: 16143-80-9
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6